(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid
Description
(2E)-4-{[4-(Azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid is a α,β-unsaturated carbonyl compound characterized by an azepane-1-sulfonyl-substituted phenyl group linked via an amide bond to a conjugated butenoic acid backbone. The compound’s synthesis typically involves coupling a sulfonamide-functionalized aniline with maleic anhydride derivatives, followed by stereoselective purification to isolate the E-isomer. Characterization employs advanced spectroscopic techniques such as $^1$H-NMR, $^{13}$C-NMR, FTIR, and mass spectrometry (HRMS), as demonstrated in analogous syntheses . The azepane sulfonyl group enhances solubility in polar solvents and may influence receptor-binding interactions due to its bulky, electron-withdrawing nature.
Properties
IUPAC Name |
(E)-4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)24(22,23)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2,(H,17,19)(H,20,21)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXISUURFNFNDA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the phenylamino group: This can be done through nucleophilic substitution reactions, where an amine group is introduced to the phenyl ring.
Formation of the oxobut-2-enoic acid moiety: This step may involve aldol condensation reactions followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The azepane sulfonyl (main compound) and cyano groups increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., thiols in biological targets).
- Stereochemistry : E-isomers exhibit greater conjugation and stability compared to Z-isomers .
Analytical Characterization
- Spectroscopy : $^1$H-NMR chemical shifts for the α,β-unsaturated proton range from δ 6.3–7.1 ppm, with E-isomers displaying lower-field shifts due to deshielding .
- Chromatography: LCMS and HPLC are standard for purity assessment, with retention times inversely correlated with polarity (e.g., azepane sulfonyl derivative elutes earlier than cyano analogs) .
Biological Activity
The compound (2E)-4-{[4-(azepan-1-ylsulfonyl)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to as a derivative of 4-oxobutenoic acid, is of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group and an azepane moiety, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many derivatives of oxobutenoic acids act as inhibitors of enzymes involved in metabolic pathways, particularly those related to cancer and microbial growth.
- Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties, as sulfonamides are known for their antibacterial effects.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been conducted on various cell lines. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| Normal Fibroblasts | >100 |
This selectivity suggests a promising therapeutic index for further development in oncology.
Case Studies
A recent study explored the efficacy of this compound in combination with conventional antibiotics. The combination therapy showed enhanced activity against resistant strains of bacteria, indicating a potential role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
